GW788388

Catalog No.
S549101
CAS No.
452342-67-5
M.F
C25H23N5O2
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW788388

CAS Number

452342-67-5

Product Name

GW788388

IUPAC Name

N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)-2-pyridinyl]benzamide

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C25H23N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15-16,20H,9-10,13-14H2,(H,28,30)(H,29,31)

InChI Key

SAGZIBJAQGBRQA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide, GW 799388, GW-788388, GW788388

Canonical SMILES

C1COCCC1NC(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C4=C(NN=C4)C5=CC=CC=N5

The exact mass of the compound 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is 425.18518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GW788388 (CAS: 452342-67-5) is a highly potent, selective, and orally active inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), exhibiting an IC50 of 18 nM. Unlike earlier generations of ALK5 inhibitors, GW788388 was specifically optimized for systemic stability and oral bioavailability, making it a critical pharmacological tool for in vivo models of fibrosis, oncology, and cardiomyopathy. By selectively blocking ALK5 and TGF-β type II receptor autophosphorylation without inhibiting the bone morphogenetic protein (BMP) type II receptor, GW788388 provides researchers with a precise mechanism to arrest epithelial-to-mesenchymal transition (EMT) and extracellular matrix deposition in whole-organism assays [1].

While SB-431542 is the most ubiquitous ALK5 inhibitor used in in vitro cell culture, it is fundamentally unsuitable for most in vivo applications due to its rapid metabolic clearance and extremely short plasma half-life. Researchers attempting to use SB-431542 in animal models often face severe dosing challenges, requiring continuous infusion via osmotic pumps to maintain therapeutic plasma concentrations. GW788388 was specifically engineered with a modified phenylpyridine pyrazole scaffold to overcome this exact limitation, providing an 8.6-fold extension in half-life and enabling standard oral or once-daily dosing regimens for chronic disease modeling without sacrificing target selectivity [1].

Intravenous Pharmacokinetics and Plasma Half-Life vs. SB-431542

To validate its suitability for systemic administration, the pharmacokinetic profile of GW788388 was directly compared to the industry-standard in vitro ALK5 inhibitor, SB-431542, in Sprague-Dawley rats. GW788388 demonstrated a dramatically extended plasma half-life of 4.1 hours compared to the rapid 28.5-minute clearance of SB-431542. This fundamental improvement in metabolic stability establishes GW788388 as the mandatory selection for in vivo dosing, eliminating the need for continuous infusion protocols [1].

Evidence DimensionIn vivo plasma half-life (intravenous)
Target Compound Data4.1 ± 1.8 hours
Comparator Or BaselineSB-431542 (28.5 ± 16.1 minutes)
Quantified Difference8.6-fold increase in plasma half-life
ConditionsSprague-Dawley rats, intravenous administration

Procurement for in vivo efficacy studies must prioritize GW788388 to ensure stable systemic exposure and avoid the rapid metabolic failure of standard in vitro alternatives.

Oral Formulation Compatibility and In Vivo Efficacy

The primary procurement advantage of GW788388 over early-generation inhibitors is its compatibility with standard oral dosing workflows, which drastically simplifies chronic in vivo study designs. In a puromycin aminonucleoside-induced renal fibrosis model, oral administration of GW788388 at 10 mg/kg once daily (u.i.d.) or 1 mg/kg twice daily (b.i.d.) resulted in an 80% reduction in the expression of collagen IA1 mRNA. This demonstrates that the compound's optimized physicochemical properties allow for straightforward oral formulations that yield high-level target engagement, eliminating the need for complex surgical implantation of osmotic pumps [1].

Evidence DimensionReduction of collagen IA1 mRNA expression
Target Compound Data80% reduction
Comparator Or BaselineVehicle-treated fibrotic disease baseline
Quantified Difference80% suppression of fibrotic marker
ConditionsPuromycin aminonucleoside-induced renal fibrosis model, oral dosing (1 mg/kg b.i.d.)

Validates that researchers can achieve potent target suppression using convenient oral dosing routes, simplifying chronic in vivo study designs and reducing animal handling stress.

Reversal of Pathological Cardiac Fibrosis in Tissue Remodeling Models

Beyond renal models, GW788388 has demonstrated exceptional tissue penetration and efficacy in reversing severe cardiac fibrosis. In a murine model of Trypanosoma cruzi-induced Chagas disease cardiomyopathy, treatment with 3 mg/kg GW788388 at 20 days post-infection dramatically reduced cardiac fibrotic area. Quantitative analysis of Masson's Trichrome staining revealed a reduction from 28.9% fibrotic area in vehicle-treated mice to just 4.7% in GW788388-treated mice, effectively restoring tissue architecture [1].

Evidence DimensionCardiac fibrotic area (Masson's Trichrome staining)
Target Compound Data4.7 ± 2.2% fibrotic area
Comparator Or BaselineVehicle-treated infected baseline (28.9 ± 20.0% fibrotic area)
Quantified Difference83.7% reduction in cardiac fibrosis
ConditionsT. cruzi infected mice, 3 mg/kg oral dosing at 20 days post-infection

Confirms the compound's systemic distribution and efficacy in dense cardiac tissue, making it the premier choice for cardiovascular remodeling research.

Preclinical In Vivo Modeling of Fibrotic Diseases

Due to its extended half-life and oral bioavailability, GW788388 is the preferred ALK5 inhibitor for long-term in vivo studies of renal, hepatic, and pulmonary fibrosis. It allows researchers to utilize standard once- or twice-daily oral dosing regimens to effectively suppress collagen deposition and EMT without the rapid clearance issues associated with SB-431542[1].

Cardiovascular Remodeling and Cardiomyopathy Research

GW788388's proven ability to penetrate cardiac tissue and reverse established fibrosis makes it an optimal pharmacological tool for studying heart failure, myocardial infarction recovery, and infectious cardiomyopathies. Its systemic stability ensures consistent suppression of pathological TGF-β signaling in the myocardium [3].

Oncology and Tumor Microenvironment Assays

In cancer research, particularly involving solid tumors like esophageal squamous cell carcinoma (ESCC), GW788388 is utilized to block tumor-induced neoangiogenesis and fibroblast activation. Its specific selectivity profile ensures that TGF-β-mediated immune suppression and stromal activation are inhibited while leaving BMP-mediated pathways intact[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

425.18517499 Da

Monoisotopic Mass

425.18517499 Da

Heavy Atom Count

32

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N14114957J

Other CAS

452342-67-5

Wikipedia

Gw-788388

Dates

Last modified: 08-15-2023
1: Tan SM, Zhang Y, Connelly KA, Gilbert RE, Kelly DJ. Targeted inhibition of activin receptor-like kinase 5 signaling attenuates cardiac dysfunction following myocardial infarction. Am J Physiol Heart Circ Physiol. 2010 May;298(5):H1415-25. Epub 2010 Feb 12. PubMed PMID: 20154262.
2: Lagares D, García-Fernández RA, Jiménez CL, Magán-Marchal N, Busnadiego O, Lamas S, Rodríguez-Pascual F. Endothelin 1 contributes to the effect of transforming growth factor beta1 on wound repair and skin fibrosis. Arthritis Rheum. 2010 Mar;62(3):878-89. PubMed PMID: 20131241.
3: Noma K, Smalley KS, Lioni M, Naomoto Y, Tanaka N, El-Deiry W, King AJ, Nakagawa H, Herlyn M. The essential role of fibroblasts in esophageal squamous cell carcinoma-induced angiogenesis. Gastroenterology. 2008 Jun;134(7):1981-93. Epub 2008 Mar 4. PubMed PMID: 18439605; PubMed Central PMCID: PMC2562524.
4: Petersen M, Thorikay M, Deckers M, van Dinther M, Grygielko ET, Gellibert F, de Gouville AC, Huet S, ten Dijke P, Laping NJ. Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney Int. 2008 Mar;73(6):705-15. Epub 2007 Dec 12. PubMed PMID: 18075500.
5: Frazier K, Thomas R, Scicchitano M, Mirabile R, Boyce R, Zimmerman D, Grygielko E, Nold J, DeGouville AC, Huet S, Laping N, Gellibert F. Inhibition of ALK5 signaling induces physeal dysplasia in rats. Toxicol Pathol. 2007 Feb;35(2):284-95. PubMed PMID: 17366323.
6: Gellibert F, de Gouville AC, Woolven J, Mathews N, Nguyen VL, Bertho-Ruault C, Patikis A, Grygielko ET, Laping NJ, Huet S. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. J Med Chem. 2006 Apr 6;49(7):2210-21. PubMed PMID: 16570917.

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